![molecular formula C9H7Cl2NO4 B1462333 Ethyl 2,5-dichloro-4-nitrobenzoate CAS No. 1806367-58-7](/img/structure/B1462333.png)
Ethyl 2,5-dichloro-4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves a series of reactions. For instance, the synthesis of benzocaine, an ethyl ester of p-aminobenzoic acid, involves the reduction and esterification of p-nitrobenzoic acid . Although the exact synthesis process for Ethyl 2,5-dichloro-4-nitrobenzoate is not specified in the search results, it might involve similar steps of nitration, conversion from the nitro group to an amine, and esterification .Molecular Structure Analysis
The molecular structure of Ethyl 2,5-dichloro-4-nitrobenzoate consists of a benzoate core with two chlorine atoms and one nitro group attached. The ethyl group is attached to the benzoate core via an ester linkage.Physical And Chemical Properties Analysis
Ethyl 2,5-dichloro-4-nitrobenzoate is a white to light tan powder. The molecular weight is 264.06 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety And Hazards
properties
IUPAC Name |
ethyl 2,5-dichloro-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOADXHNWWYOLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dichloro-4-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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